molecular formula C6H8O2 B2402880 3-Ethynyltetrahydrofuran-3-OL CAS No. 1319722-33-2; 137344-86-6

3-Ethynyltetrahydrofuran-3-OL

Cat. No.: B2402880
CAS No.: 1319722-33-2; 137344-86-6
M. Wt: 112.128
InChI Key: MDKYDLOXSGSJCT-UHFFFAOYSA-N
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Description

3-Ethynyltetrahydrofuran-3-OL (CAS: 836-59-9) is a cyclic ether derivative featuring a hydroxyl (-OH) group and an ethynyl (-C≡CH) substituent at the 3-position of the tetrahydrofuran (THF) ring. This compound is commercially available with a purity of 97.0%, as reported by supplier data . Its structural uniqueness arises from the combination of a polar hydroxyl group and a highly reactive ethynyl moiety, which may confer distinct physicochemical and reactivity profiles compared to simpler THF derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYDLOXSGSJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

3-Ethynyltetrahydrofuran-3-OL

2-Methyltetrahydrofuran-3-OL

Table 1: Structural and Commercial Parameters
Parameter This compound 2-Methyltetrahydrofuran-3-OL
CAS Number 836-59-9 Not provided
Molecular Formula Not explicitly stated C₅H₁₀O₂
Molecular Weight Not explicitly stated 102.1317 g/mol
Purity 97.0% Not provided
Key Substituents Ethynyl (-C≡CH), hydroxyl (-OH) at C3 Methyl (-CH₃), hydroxyl (-OH) at C3

Physicochemical Properties

  • This compound: The ethynyl group introduces a rigid, linear geometry and enhanced reactivity (e.g., susceptibility to cycloaddition reactions). The hydroxyl group at C3 may increase polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs.
  • The hydroxyl group at C3 remains a shared feature, suggesting similar acidity and hydrogen-bonding behavior .

Reactivity and Functional Differences

  • Ethynyl vs. Methyl Groups : The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. In contrast, the methyl group in 2-Methyltetrahydrofuran-3-OL is chemically inert under most conditions, limiting its utility in covalent bond-forming reactions .
  • The methyl group, being electron-donating, could stabilize adjacent charges or transition states in acid-catalyzed reactions .

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